N,N'-bis[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ligand A (LA), is a versatile organic ligand. It features two pyrazole rings connected by an ethanediamide linker. This compound plays a crucial role in coordination chemistry and catalysis due to its unique structural features.
Preparation Methods
Synthetic Routes::
Direct Chelation Method:
Ring-Opening Polymerization (ROP):
Chemical Reactions Analysis
Ligand A undergoes various reactions:
Oxidation/Reduction: Depending on the metal center, it can participate in redox processes.
Substitution: Ligand exchange reactions occur with other ligands.
Major Products: The complexes formed play a role in polymerization, yielding PLAs.
Scientific Research Applications
Ligand A finds applications in:
Catalysis: As a catalyst for ring-opening polymerization.
Biodegradable Polymers: Contributing to the development of aliphatic polyesters like PLA.
Biomedical Materials: Used in medical implants, tissue engineering, and drug delivery.
Mechanism of Action
The exact mechanism of action remains an active area of research. Ligand A likely interacts with metal centers, influencing polymerization kinetics and stereochemistry.
Comparison with Similar Compounds
Ligand A’s uniqueness lies in its tridentate coordination mode. Similar compounds include other pyrazole-based ligands, but few exhibit such diverse geometries and catalytic properties.
Properties
Molecular Formula |
C18H28N6O2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N,N'-bis[3-(3,5-dimethylpyrazol-1-yl)propyl]oxamide |
InChI |
InChI=1S/C18H28N6O2/c1-13-11-15(3)23(21-13)9-5-7-19-17(25)18(26)20-8-6-10-24-16(4)12-14(2)22-24/h11-12H,5-10H2,1-4H3,(H,19,25)(H,20,26) |
InChI Key |
NMLDKQOZRIETHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C(=O)NCCCN2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.